Reducible Nitro Handle: Strategic Advantage Over Non-Nitrated Methyl-N-(pyridyl)benzamides
3-Methyl-2-nitro-N-(2-pyridinyl)benzamide uniquely provides a latent amino functionality at the 2-position via a reducible nitro group, a feature completely absent in the nine-member C13H12N2O methyl-N-(pyridyl)benzamide isomer grid reported by Mocilac et al. [1]. This allows a single compound to serve as both a nitroaromatic screening candidate and a direct precursor to the corresponding 2-amino-3-methyl-N-(2-pyridinyl)benzamide .
| Evidence Dimension | Synthetic Utility – Number of latent functional groups available for post-screening diversification |
|---|---|
| Target Compound Data | 1 (Reducible Nitro Group) |
| Comparator Or Baseline | 0 (for all nine C13H12N2O methyl-N-(pyridyl)benzamide isomers, e.g., Mpo, Mmm, etc.) |
| Quantified Difference | One additional diversification point (latent NH₂) that is absent in non-nitrated isomer grid [1] |
| Conditions | Standard benzamide synthesis and characterization context; catalytic hydrogenation or metal/acid reduction conditions for nitro-to-amine conversion [REFS-1, REFS-2] |
Why This Matters
For procurement managers building focused compound libraries, this dual functionality reduces the need to purchase separate nitro- and amino-benzamide building blocks, streamlining synthesis workflows and lowering total compound acquisition costs.
- [1] Mocilac, P., et al. (2010). Synthesis, structural and conformational analysis of a 3 × 3 isomer grid based on nine methyl-N-(pyridyl)benzamides. CrystEngComm, 12, 3080-3090. View Source
